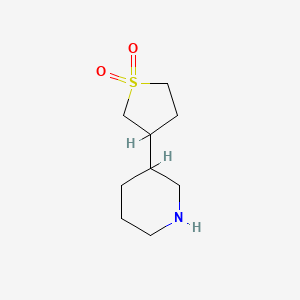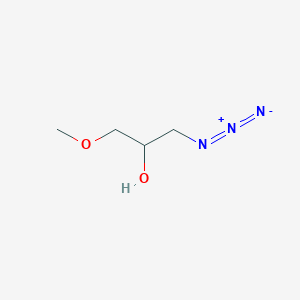![molecular formula C9H4ClF3N2S B12312289 5-Chloro-3-[2-(trifluoromethyl)phenyl]-1,2,4-thiadiazole](/img/structure/B12312289.png)
5-Chloro-3-[2-(trifluoromethyl)phenyl]-1,2,4-thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-3-[2-(trifluoromethyl)phenyl]-1,2,4-thiadiazole is a chemical compound with the molecular formula C10H6ClF3N2S. It is part of the thiadiazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of the trifluoromethyl group in its structure enhances its chemical stability and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-[2-(trifluoromethyl)phenyl]-1,2,4-thiadiazole typically involves the reaction of 2-(trifluoromethyl)benzonitrile with thiosemicarbazide under acidic conditions. The reaction proceeds through cyclization to form the thiadiazole ring. The process can be optimized by controlling the temperature and pH to achieve high yields and purity .
Industrial Production Methods
For industrial-scale production, the synthesis can be carried out in large reactors with precise control over reaction parameters. The use of solvents like toluene and catalysts such as anhydrous aluminum trichloride can enhance the reaction efficiency and safety . The final product is purified through crystallization or chromatography to meet the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-3-[2-(trifluoromethyl)phenyl]-1,2,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other heterocyclic structures.
Substitution: Halogenation, nitration, and other substitution reactions can modify the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions using reagents like bromine or nitric acid.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
5-Chloro-3-[2-(trifluoromethyl)phenyl]-1,2,4-thiadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of 5-Chloro-3-[2-(trifluoromethyl)phenyl]-1,2,4-thiadiazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, leading to its biological effects. The compound can inhibit certain enzymes or disrupt cellular pathways, resulting in its antimicrobial or anticancer activity .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Chloro-3-methyl-1,2,4-thiadiazole
- 5-Chloro-3-cyclopropyl-1,2,4-thiadiazole
- 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole
Uniqueness
Compared to similar compounds, 5-Chloro-3-[2-(trifluoromethyl)phenyl]-1,2,4-thiadiazole stands out due to its enhanced chemical stability and biological activity, attributed to the presence of the trifluoromethyl group. This makes it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C9H4ClF3N2S |
|---|---|
Peso molecular |
264.66 g/mol |
Nombre IUPAC |
5-chloro-3-[2-(trifluoromethyl)phenyl]-1,2,4-thiadiazole |
InChI |
InChI=1S/C9H4ClF3N2S/c10-8-14-7(15-16-8)5-3-1-2-4-6(5)9(11,12)13/h1-4H |
Clave InChI |
OSBYGUMKNFFPMR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=NSC(=N2)Cl)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(Piperidin-4-ylmethyl)phenyl]methanol hydrochloride](/img/structure/B12312206.png)

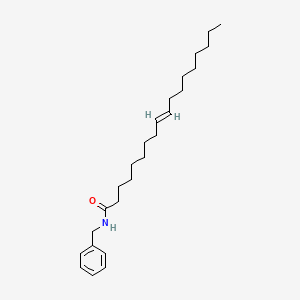
![5H,6H,7H-pyrrolo[3,2-c]pyridazine hydrochloride](/img/structure/B12312228.png)
![5-(2-amino-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid;hydrobromide](/img/structure/B12312236.png)
![rac-(4R,5S)-4-(aminomethyl)-1-tert-butyl-5-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]pyrrolidin-2-one, trans](/img/structure/B12312240.png)
![1-[(1S)-1-azidoethyl]-2-chlorobenzene](/img/structure/B12312243.png)

![3-[3-(5-Benzyl-2-carbamoylphenyl)phenyl]-2-methylpropanoic acid](/img/structure/B12312256.png)
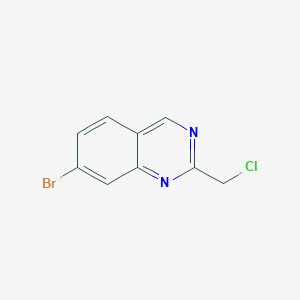
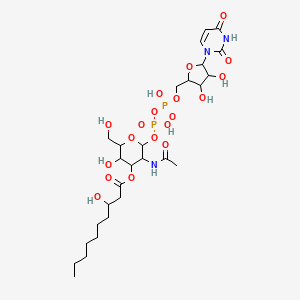
![Thiabicyclo[3.1.0]hexane-3,3-dione, cis](/img/structure/B12312265.png)
